(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a heterocyclic compound that features an oxazole ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with an appropriate oxazole precursor under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro derivatives, and other functionalized compounds that can be further utilized in synthetic applications .
Scientific Research Applications
(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of (3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-phenylindene: Shares the indene structure but lacks the oxazole ring.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Indeno[1,2-d]oxazole derivatives: Compounds with variations in the indene or oxazole components
Uniqueness
(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3aR,8bS)-2-phenyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)16-17-15-13-9-5-4-8-12(13)10-14(15)18-16/h1-9,14-15H,10H2/t14-,15+/m1/s1 |
InChI Key |
HRXFMLCXADOYCN-CABCVRRESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.